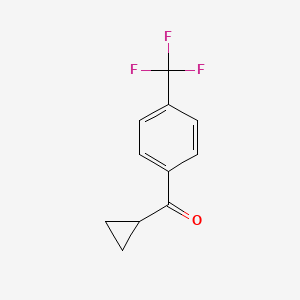

Cyclopropyl 4-trifluoromethylphenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXJTEBLUUPSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457607 | |

| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62587-07-9 | |

| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone

CAS Number: 62587-07-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a synthetic ketone that incorporates two key structural motifs of significant interest in medicinal chemistry: a trifluoromethylphenyl group and a cyclopropyl ring. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Similarly, the cyclopropyl ring offers conformational rigidity and metabolic stability, often leading to improved potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safety considerations for this compound, serving as a valuable resource for researchers in the field of drug discovery and organic synthesis.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 62587-07-9 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₉F₃O | --- |

| Molecular Weight | 214.18 g/mol | --- |

| IUPAC Name | Cyclopropyl(4-(trifluoromethyl)phenyl)methanone | --- |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature | Inferred from related compounds |

| Purity | Typically >97% | Commercially available listings |

| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage temperature: 2-8°C. | General laboratory practice |

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Friedel-Crafts acylation of trifluoromethylbenzene with cyclopropanecarbonyl chloride. This method is a classic and reliable approach for the formation of aryl ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of a hydrogen atom on the trifluoromethylbenzene ring with an acyl group derived from cyclopropanecarbonyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly reactive acylium ion.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

Trifluoromethylbenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous AlCl₃ in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel. Stir the mixture at this temperature for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Add trifluoromethylbenzene to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The trifluoromethyl group is a deactivating but meta-directing group; however, steric hindrance at the meta positions and the directing effect of the para-position will likely favor para-substitution.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to C=O) | 8.0 - 8.2 | d | ~8.0 |

| Aromatic (ortho to CF₃) | 7.7 - 7.9 | d | ~8.0 |

| Cyclopropyl (methine) | 2.5 - 2.8 | m | --- |

| Cyclopropyl (methylene) | 1.0 - 1.5 | m | --- |

¹³C NMR (Expected Chemical Shifts):

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-CF₃) | 130 - 135 (q, J ≈ 32 Hz) |

| Aromatic (ipso-C=O) | 138 - 142 |

| Aromatic (CH, ortho to C=O) | 128 - 132 |

| Aromatic (CH, ortho to CF₃) | 125 - 127 (q, J ≈ 4 Hz) |

| Trifluoromethyl (CF₃) | 120 - 125 (q, J ≈ 272 Hz) |

| Cyclopropyl (methine) | 15 - 20 |

| Cyclopropyl (methylene) | 10 - 15 |

Diagram of Analytical Techniques Relationship

Caption: Interrelationship of key analytical techniques for compound characterization.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 214. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage at the carbonyl group, yielding characteristic fragments.

Expected Fragmentation:

-

[M]⁺: 214

-

[M - C₃H₅]⁺: 173 (loss of cyclopropyl radical)

-

[C₇H₄F₃]⁺: 145 (trifluoromethylphenyl cation)

-

[C₃H₅CO]⁺: 69 (cyclopropylcarbonyl cation)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and trifluoromethyl groups.

Expected IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (aryl ketone) | 1680 - 1700 | Strong |

| C-F (trifluoromethyl) | 1100 - 1400 | Strong, multiple bands |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (cyclopropyl) | ~3000 | Medium |

Applications in Research and Drug Development

The combination of the trifluoromethylphenyl and cyclopropyl moieties makes (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone a valuable building block in medicinal chemistry.

-

Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. The cyclopropyl group can also block potential sites of metabolism. This makes the scaffold attractive for developing drug candidates with improved pharmacokinetic profiles.

-

Enhanced Potency: The trifluoromethyl group can modulate the electronic properties of the phenyl ring, influencing binding interactions with biological targets. The rigid cyclopropyl group can help to lock the molecule into a bioactive conformation, increasing potency.

-

Key Intermediate: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, allowing for the exploration of a diverse chemical space.

-

Bioisosteric Replacement: The (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone core can be used as a bioisosteric replacement for other chemical groups in known active compounds to improve their drug-like properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is not widely available. Therefore, it should be handled with the care accorded to a novel chemical substance, following standard laboratory safety procedures.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards (Inferred):

-

Skin and Eye Irritation: Similar to many organic ketones and aromatic compounds, it may cause skin and eye irritation upon contact.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

Conclusion

(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a trifluoromethylphenyl group and a cyclopropyl moiety offers opportunities to design molecules with enhanced metabolic stability and biological activity. While detailed experimental data for this specific compound is not extensively reported, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Sources

1H NMR and 13C NMR of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone

Introduction: The Structural Elucidation of a Fluorinated Ketone

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of prominence. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a key synthetic intermediate that combines the electronically-demanding trifluoromethylphenyl moiety with the unique, strained cyclopropyl ring system. Accurate and unambiguous structural characterization is paramount for any research involving this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectral characteristics of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. Moving beyond a simple recitation of data, we will explore the underlying physical organic principles that govern the observed chemical shifts and coupling patterns. We will dissect the influence of the potent electron-withdrawing CF₃ group and the σ-aromaticity of the cyclopropyl ring, providing researchers with the predictive tools and practical protocols necessary for confident structural verification.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first identify the distinct chemical environments for both protons and carbons. The molecule possesses a plane of symmetry through the carbonyl and the C1-C4 axis of the phenyl ring.

Caption: Molecular structure of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone with labeled proton and carbon environments.

Based on this structure, we anticipate:

-

¹H NMR: Four distinct signals: two for the aromatic protons, one for the cyclopropyl methine proton (Hα), and one complex signal for the four cyclopropyl methylene protons (Hβ), which are diastereotopic.

-

¹³C NMR: Seven distinct signals: the carbonyl carbon, four aromatic carbons, the cyclopropyl methine carbon (Cα), and the cyclopropyl methylene carbons (Cβ). The carbon of the CF₃ group will also be visible.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The powerful electron-withdrawing nature of both the carbonyl and trifluoromethyl groups, combined with the unique electronic structure of the cyclopropyl ring, results in a highly characteristic spectral fingerprint.

Expert Analysis: Predicting the Spectrum

-

Aromatic Region (~7.7 - 8.2 ppm): The 4-substituted (para) pattern on the phenyl ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets.

-

H2'/H6': These protons are ortho to the electron-withdrawing carbonyl group. They will be deshielded and appear further downfield.

-

H3'/H5': These protons are ortho to the strongly electron-withdrawing CF₃ group. The high electronegativity of fluorine will also cause significant deshielding. We expect these protons to be downfield, coupled to H2'/H6' with a typical ortho coupling constant (³J) of ~8 Hz. A search of similar structures, such as 1,4-Bis(trifluoromethyl)benzene, shows the aromatic protons at approximately 7.74 ppm[1]. The additional carbonyl group in our target molecule will push the ortho protons (H2'/H6') even further downfield.

-

-

Cyclopropyl Methine Proton (Hα, ~2.6 ppm): This proton is directly attached to a carbon that is alpha to the carbonyl group, leading to significant deshielding. Data for the analogous cyclopropyl(3-(trifluoromethyl)phenyl)methanone shows this proton at ~2.31 ppm[2]. We expect a similar value for our target molecule. This signal should appear as a multiplet (specifically, a nonet or tt) due to coupling with the four neighboring Hβ protons.

-

Cyclopropyl Methylene Protons (Hβ, ~1.1 - 1.3 ppm): The protons of the two methylene groups are diastereotopic. The protons cis to the aromatic ring will be in a different chemical environment than those that are trans. This, combined with geminal coupling (²J) between protons on the same carbon and vicinal coupling (³J) with Hα, will result in two complex, overlapping multiplets. A key feature of cyclopropane protons is their unusually high-field (upfield) shift compared to other alkanes, a phenomenon attributed to a shielding ring current effect arising from its σ-aromaticity[3]. For cyclopropyl methyl ketone, these protons appear around 0.9-1.1 ppm[4]. The phenyl group in our molecule will likely cause a slight downfield shift from this range.

Quantitative Data Summary (Predicted)

The following table summarizes the anticipated ¹H NMR data for (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in a standard solvent like CDCl₃. These predictions are synthesized from the analysis of the closely related 3-CF₃ isomer and fundamental principles[2][5].

| Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| H2'/H6' | ~8.10 | 2H | Doublet (d) | ³J ≈ 8.2 | Protons ortho to the carbonyl group, part of an AA'BB' system. |

| H3'/H5' | ~7.75 | 2H | Doublet (d) | ³J ≈ 8.2 | Protons ortho to the CF₃ group, part of an AA'BB' system. |

| Hα | ~2.65 | 1H | Multiplet (m) | - | Methine proton, deshielded by the adjacent carbonyl group. |

| Hβ | ~1.25 - 1.35 and ~1.05 - 1.15 | 4H | Multiplets (m) | - | Diastereotopic methylene protons, exhibiting complex geminal and vicinal coupling. |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing direct information about the carbon skeleton. A key feature will be the observation of coupling between carbon and fluorine atoms (C-F coupling).

Expert Analysis: Predicting the Spectrum

-

Carbonyl Carbon (C=O, ~199 ppm): Ketone carbonyl carbons are characteristically found far downfield. Data for the 3-CF₃ analog shows this peak at 204.7 ppm, though conjugation and substituent position can shift this value[2].

-

Aromatic Carbons (~125 - 141 ppm):

-

C4' (ipso- to CF₃): This carbon will be significantly influenced by the attached fluorines. It will appear as a quartet (q) due to one-bond C-F coupling (¹JCF), which is typically very large. Its chemical shift is expected to be around 134 ppm[6].

-

C1' (ipso- to C=O): This quaternary carbon will likely be the most downfield of the aromatic signals due to its attachment to the carbonyl group.

-

C3'/C5': These carbons, adjacent to the C-CF₃, will also show coupling to the fluorine atoms, likely appearing as a quartet with a smaller coupling constant (²JCF).

-

C2'/C6': These carbons are adjacent to the C-C=O and will appear as a single resonance.

-

-

Trifluoromethyl Carbon (CF₃, ~123 ppm): The carbon of the CF₃ group itself will appear as a strong quartet due to the very large one-bond C-F coupling (¹JCF ≈ 272 Hz)[6].

-

Cyclopropyl Carbons (~13 - 22 ppm):

Quantitative Data Summary (Predicted)

This table outlines the predicted ¹³C NMR data, highlighting the expected C-F coupling patterns.

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Assignment Notes |

| C=O | ~199.5 | Singlet (s) | - | Ketone carbonyl carbon. |

| C1' | ~140.5 | Singlet (s) | - | Quaternary carbon attached to the carbonyl group. |

| C4' | ~134.5 | Quartet (q) | ¹JCF ≈ 33 | Quaternary carbon attached to the CF₃ group. |

| C2'/C6' | ~128.5 | Singlet (s) | - | Aromatic CH carbons ortho to the carbonyl. |

| C3'/C5' | ~125.8 | Quartet (q) | ²JCF ≈ 4 | Aromatic CH carbons ortho to the CF₃ group. |

| CF₃ | ~123.5 | Quartet (q) | ¹JCF ≈ 273 | Trifluoromethyl carbon. |

| Cα | ~21.8 | Singlet (s) | - | Cyclopropyl methine carbon. |

| Cβ | ~13.2 | Singlet (s) | - | Cyclopropyl methylene carbons. |

Part 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data is essential. This protocol is designed to be self-validating, ensuring accuracy and reliability.

Methodology: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Causality Explanation: CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules, its relative chemical inertness, and its single, well-characterized residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm), which can be used for spectral referencing[7].

-

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Causality Explanation: TMS provides a sharp, singlet reference peak that is upfield of most organic signals and is chemically inert, ensuring an absolute reference point for chemical shifts[5].

-

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration (400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity. This is visually confirmed by observing a sharp, symmetrical lineshape for the TMS or solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees. A non-90-degree pulse allows for faster repetition of scans without saturating the signals.

-

Spectral Width: 0-12 ppm. This range covers all expected proton signals for the compound.

-

Acquisition Time (AT): ~3-4 seconds. A longer AT provides better resolution.

-

Relaxation Delay (D1): 2-5 seconds. This delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.

-

Number of Scans (NS): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise (S/N) ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled. This collapses all C-H coupling, simplifying the spectrum to single lines for each unique carbon environment and significantly improving the S/N ratio.

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: 0-220 ppm. This standard range encompasses all expected carbon signals.

-

Acquisition Time (AT): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons relax more slowly, so an adequate delay is essential for their reliable detection and quantification.

-

Number of Scans (NS): 1024-4096 scans. Due to the low natural abundance of the ¹³C isotope, more scans are required to achieve a good S/N ratio.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to ensure a flat baseline.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Caption: Experimental workflow for NMR spectral acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone are rich with structural information. The key identifying features are the distinct AA'BB' pattern in the aromatic region of the ¹H spectrum, the characteristic upfield multiplets of the diastereotopic cyclopropyl methylene protons, and the quartet splitting patterns observed in the ¹³C spectrum arising from C-F coupling. By understanding the fundamental principles that dictate these spectral features and by adhering to a rigorous experimental protocol, researchers can confidently synthesize, identify, and utilize this valuable chemical building block in their scientific endeavors.

References

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. (2026, January 22). Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Pelloni, S., Lazzeretti, P., & Zanasi, R. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. Retrieved from [Link]

Sources

- 1. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to the Mass Spectrometry of Cyclopropyl 4-Trifluoromethylphenyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of cyclopropyl 4-trifluoromethylphenyl ketone, a compound of significant interest in medicinal chemistry and drug development. We delve into the distinct fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation of this and structurally related molecules. By explaining the causality behind fragmentation pathways, this guide equips the reader with the expertise to confidently analyze and interpret the mass spectra of complex small molecules.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of various pharmacologically active compounds. The presence of the cyclopropyl ring and the trifluoromethyl group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and membrane permeability. Consequently, a thorough understanding of its analytical profile, particularly its mass spectrometric fragmentation, is crucial for reaction monitoring, impurity profiling, and metabolic studies.

Mass spectrometry is an indispensable analytical technique that provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.[1] The fragmentation patterns generated are a veritable fingerprint of the molecule, offering profound insights into its structural composition.[2] This guide will explore the fragmentation of this compound under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

Electron Ionization (EI) is a powerful technique for the structural elucidation of volatile and thermally stable compounds. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation.[3] The resulting mass spectrum is a complex but highly informative pattern of fragment ions.

Proposed Fragmentation Pathway of this compound under EI

The fragmentation of this compound under EI is primarily driven by the stability of the resulting fragments. The most probable fragmentation pathway is initiated by the ionization of a lone pair electron from the carbonyl oxygen. The dominant fragmentation process for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][5]

Scheme 1: Proposed Electron Ionization Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

The primary fragmentation event is the α-cleavage on either side of the carbonyl group.

-

Formation of the 4-Trifluoromethylbenzoyl Cation (m/z 173): Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring is highly favored due to the formation of a resonance-stabilized acylium ion. This results in the formation of the 4-trifluoromethylbenzoyl cation at m/z 173, which is expected to be the base peak in the spectrum. A similar fragmentation pattern is observed in other aromatic ketones, such as propyl phenyl ketone, where the benzoyl cation (m/z 105) is the most abundant ion.[6] The presence of the electron-withdrawing trifluoromethyl group further stabilizes this acylium ion.

-

Further Fragmentation of the Acylium Ion: The 4-trifluoromethylbenzoyl cation (m/z 173) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule to form the 4-trifluoromethylphenyl cation at m/z 145.

-

Formation of the Cyclopropyl Cation (m/z 41): The alternative α-cleavage, involving the cleavage of the bond between the carbonyl carbon and the aromatic ring, would lead to the formation of the cyclopropyl cation at m/z 41. While this is a possible fragmentation, the stability of the 4-trifluoromethylbenzoyl cation makes the former pathway dominant.

Experimental Protocol: EI-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

Summary of Expected EI-MS Fragmentation Data

| m/z | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway | Expected Relative Abundance |

| 214 | Molecular Ion [M]•+ | [C11H9F3O]•+ | - | Low to Medium |

| 173 | 4-Trifluoromethylbenzoyl cation | [C8H4F3O]+ | α-Cleavage (loss of C3H5•) | High (likely Base Peak) |

| 145 | 4-Trifluoromethylphenyl cation | [C7H4F3]+ | Loss of CO from m/z 173 | Medium |

| 41 | Cyclopropyl cation | [C3H5]+ | α-Cleavage (loss of C8H4F3O•) | Low to Medium |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Soft Ionization Approach

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar, less volatile, and thermally labile molecules.[7][8] It typically generates protonated molecules [M+H]+ in the positive ion mode, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Proposed Fragmentation Pathway of Protonated this compound in ESI-MS/MS

In the positive ESI mode, this compound will readily form a protonated molecule, [M+H]+, at m/z 215. The fragmentation of this protonated species in an MS/MS experiment is initiated by collision-induced dissociation (CID).

Scheme 2: Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

The primary fragmentation pathway for the protonated molecule involves the loss of a neutral molecule.

-

Formation of the 4-Trifluoromethylbenzoyl Cation (m/z 173): The most likely fragmentation is the loss of a neutral cyclopropane molecule (C3H6, 42 Da) from the protonated precursor ion (m/z 215). This results in the formation of the stable 4-trifluoromethylbenzoyl cation at m/z 173.

-

Further Fragmentation: Similar to the EI fragmentation, this acylium ion can subsequently lose a neutral carbon monoxide molecule to produce the 4-trifluoromethylphenyl cation at m/z 145.

Experimental Protocol: ESI-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a Triple Quadrupole or Ion Trap Mass Spectrometer with an ESI source.

LC Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

MS1 Scan Range: m/z 100-300.

-

MS/MS: Product ion scan of m/z 215, with collision energy optimized (typically 15-25 eV).

Summary of Expected ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 215 | 173 | 4-Trifluoromethylbenzoyl cation | C3H6 (Cyclopropane) |

| 215 | 145 | 4-Trifluoromethylphenyl cation | C3H6 + CO |

Conclusion: A Unified View of Fragmentation

The mass spectrometric analysis of this compound reveals distinct yet complementary fragmentation patterns under EI and ESI conditions. In both scenarios, the formation of the highly stable 4-trifluoromethylbenzoyl cation (m/z 173) is the cornerstone of the fragmentation cascade. This key fragment provides unequivocal evidence for the presence of the 4-trifluoromethylbenzoyl substructure.

Under the high-energy conditions of EI-MS, the molecular ion is readily observed, and the spectrum is characterized by α-cleavage leading to the prominent m/z 173 ion. ESI-MS/MS, being a softer ionization technique, primarily yields the protonated molecule, which upon collisional activation, fragments via the loss of a neutral cyclopropane molecule to also produce the diagnostic m/z 173 ion.

By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and its analogues in complex matrices, streamline reaction optimization, and gain deeper insights into the metabolic fate of drug candidates containing this important chemical scaffold. This guide provides the necessary authoritative grounding and practical protocols to empower scientists in their analytical endeavors.

References

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

-

ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2025, August 6). ResearchGate. [Link]

-

EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

-

Fragmentation. (2022, July 3). Chemistry LibreTexts. [Link]

-

Glen Jackson. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2025, August 6). ResearchGate. [Link]

-

Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). [Video]. YouTube. [Link]

-

PubChem. Cyclopropyl phenyl ketone. National Institutes of Health. [Link]

-

propyl phenyl ketone. MassBank. [Link]

-

common fragmentation mechanisms in mass spectrometry. (2022, November 22). [Video]. YouTube. [Link]

Sources

Solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in organic solvents

An In-Depth Technical Guide to the Solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, a compound of interest in medicinal chemistry and drug development. We will explore the molecular characteristics of this ketone, outline a strategic approach to solvent selection, provide a detailed experimental protocol for solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Significance of a Solubility Profile

(4-(trifluoromethyl)phenyl)(cyclopropyl)methanone is a synthetic intermediate whose structural motifs—a trifluoromethylated phenyl ring and a cyclopropyl ketone—are prevalent in modern pharmaceuticals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl ketone moiety offers a unique combination of rigidity and reactivity. Understanding the solubility of this compound in various organic solvents is paramount for several key stages of drug development:

-

Process Chemistry: Optimizing reaction conditions, controlling crystallization, and designing purification strategies all hinge on a thorough understanding of solubility.[1]

-

Formulation Development: The ability to dissolve the compound in appropriate excipients is fundamental to creating viable dosage forms.

-

Preclinical Studies: In-vitro and in-vivo assays often require the compound to be dissolved in a suitable vehicle, making solubility data essential for accurate and reproducible results.

This guide will provide the foundational knowledge to systematically determine and interpret the solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's solubility is governed by its intermolecular interactions with the solvent. The structure of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone presents several key features that will dictate its solubility profile:

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, allowing for favorable interactions with protic and polar aprotic solvents.[2]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule. While the fluorine atoms are not strong hydrogen bond acceptors, their presence can influence the overall polarity of the aromatic ring.

-

Phenyl Ring: This large, nonpolar aromatic system will contribute to solubility in nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.

-

Cyclopropyl Group: This is a small, nonpolar, and rigid aliphatic moiety that will also favor interactions with nonpolar solvents.

Based on this structure, we can predict that (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone will exhibit moderate to good solubility in a range of organic solvents, with the precise solubility depending on the balance of polar and nonpolar interactions. The general principle of "like dissolves like" suggests that solvents with similar functional groups or polarity to the solute will be most effective.[3]

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvents for Solubility Screening of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone

| Solvent Class | Solvent | Polarity Index (P')[4] | Dielectric Constant (ε)[5] | Hydrogen Bonding Capacity | Rationale |

| Nonpolar | n-Hexane | 0.1 | 2.0 | None | Baseline for nonpolar solubility. |

| Toluene | 2.4 | 2.4 | π-system (acceptor) | Solubilizes the aromatic ring through π-π interactions. | |

| Polar Aprotic | Dichloromethane | 3.1 | 9.0 | Weak H-bond acceptor | A common solvent with moderate polarity. |

| Ethyl Acetate | 4.4 | 6.0 | H-bond acceptor | Interacts with the ketone group; often a good recrystallization solvent.[3] | |

| Acetone | 5.1 | 20.7 | H-bond acceptor | Similar to the ketone moiety of the solute.[3] | |

| Acetonitrile | 5.8 | 37.5 | Weak H-bond acceptor | A highly polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Strong H-bond acceptor | A very strong polar aprotic solvent, often used for high solubility. | |

| Polar Protic | Isopropanol | 3.9 | 18.0 | H-bond donor & acceptor | A common alcohol with both polar and nonpolar character. |

| Ethanol | Not Listed | 24.0 | H-bond donor & acceptor | Can interact with the ketone via hydrogen bonding.[6][7] | |

| Methanol | 5.1 | 33.0 | H-bond donor & acceptor | A highly polar protic solvent. |

This selection provides a diverse set of intermolecular interaction possibilities, allowing for a thorough characterization of the compound's solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone into a series of glass vials (e.g., 2 mL screw-cap vials). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Add a precise volume of the selected organic solvent to each vial.

-

Prepare each solvent-solute combination in triplicate to ensure reproducibility.[9]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A common duration is 18-24 hours to ensure equilibrium is reached.[10][11] For robust analysis, it is advisable to sample at multiple time points (e.g., 4 and 24 hours) to confirm that the concentration has plateaued.[11]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant.

-

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in each respective solvent.

-

Analyze the saturated supernatant and the calibration standards using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a suitable chromatographic method.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and does not suffer from interference.

-

-

Calculate the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table 2: Solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in Selected Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] |

| Isopropanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

Interpreting the Results

The solubility data can be correlated with the properties of the solvents to understand the underlying intermolecular forces. For a molecule like (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, a complex solubility profile is expected due to its dual polar and nonpolar nature.

Caption: Intermolecular forces driving solubility in different solvent classes.

-

High solubility in polar aprotic solvents like acetone and ethyl acetate would be driven by strong dipole-dipole interactions and hydrogen bond acceptance at the ketone oxygen.

-

High solubility in polar protic solvents like methanol and ethanol would indicate that hydrogen bonding between the solvent's hydroxyl group and the compound's ketone is a significant contributor.[7]

-

Significant solubility in toluene would highlight the importance of the aromatic ring in the solute, suggesting favorable π-π interactions.

-

Low solubility in hexane would be expected, as this nonpolar solvent can only engage in weak van der Waals interactions with the nonpolar portions of the molecule.

Conclusion

Determining the solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in a range of organic solvents is a critical step in its development for pharmaceutical or other chemical applications. By employing a systematic approach to solvent selection and a robust experimental method like the shake-flask protocol, researchers can generate reliable and comprehensive solubility data. This information is invaluable for guiding decisions in process chemistry, formulation, and preclinical development, ultimately accelerating the path from discovery to application.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. [Link]

-

PubChem. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. [Link]

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- ACS Publications. (2026).

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

-

Leah4sci. (2018). Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point. YouTube. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

- Hunter, C. A. (2010). Hydrogen bonding properties of non-polar solvents. Chemical Science, 1(3), 298-305.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

R&D Chemicals. methanone. [Link]

-

PubChem. Cyclopropyl phenyl ketone. [Link]

-

ResearchGate. (2016). Polarity Index. [Link]

-

Honeywell. Polarity Index. [Link]

-

Shodex. Polarities of Solvents. [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Polarity Index [macro.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

Methodological & Application

Application Note: The Strategic Use of Cyclopropyl (4-(trifluoromethyl)phenyl)methanone in Medicinal Chemistry

Introduction: The Power of Privileged Scaffolds

In modern drug discovery, the strategic incorporation of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry campaigns. Among these, the cyclopropyl group and the trifluoromethylphenyl moiety stand out for their profound and positive impact on the pharmacological profiles of drug candidates.

The cyclopropyl ring is a small, rigid, and strained three-membered carbocycle that has seen a dramatic rise in use, with 18 new chemical entities containing this group approved by the FDA in the last decade alone.[1] Its unique electronic properties, including enhanced p-character in its C-C bonds, and its rigid structure make it a valuable isostere for alkenes or a compact linker.[1] Medicinal chemists leverage the cyclopropyl group to enhance metabolic stability, increase potency, and reduce off-target effects by introducing conformational constraints.[1]

The 4-(trifluoromethyl)phenyl group is another critical component in drug design. The trifluoromethyl (CF3) group is a strong electron-withdrawing substituent that significantly alters the electronic properties of the phenyl ring. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity (improving membrane permeability), and modulate pKa values.[2] Furthermore, the CF3 group can engage in specific, favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, leading to improved binding affinity.[3]

The convergence of these two powerful moieties in Cyclopropyl (4-(trifluoromethyl)phenyl)methanone creates a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. This application note provides a detailed guide to its synthesis, properties, and proven applications, particularly in the development of enzyme inhibitors.

Physicochemical and Structural Properties

Cyclopropyl (4-(trifluoromethyl)phenyl)methanone, hereafter referred to as CPTFMK , is a ketone that serves as a key starting material or intermediate. Its structural and chemical properties make it an ideal electrophilic partner in a variety of chemical transformations.

| Property | Value | Source |

| IUPAC Name | Cyclopropyl(4-(trifluoromethyl)phenyl)methanone | PubChem |

| Molecular Formula | C₁₁H₉F₃O | PubChem |

| Molecular Weight | 214.18 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| SMILES | C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | PubChem |

Note: Data corresponds to the trifluoromethyl analog, based on available data for the closely related 4-fluorophenyl analog and general chemical principles.

Synthesis and Characterization Protocol

The synthesis of CPTFMK is typically achieved via a Friedel-Crafts acylation reaction. The following protocol outlines a standard, reliable method for its laboratory-scale preparation.

Protocol 1: Synthesis of CPTFMK via Friedel-Crafts Acylation

Objective: To synthesize Cyclopropyl (4-(trifluoromethyl)phenyl)methanone from (trifluoromethyl)benzene and cyclopropanecarbonyl chloride.

Causality and Rationale: This reaction is a classic electrophilic aromatic substitution. Aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the cyclopropanecarbonyl chloride, generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich (trifluoromethyl)benzene ring. The reaction is conducted in an inert, anhydrous solvent like dichloromethane (DCM) to prevent quenching of the Lewis acid. An aqueous workup is necessary to destroy the aluminum chloride complex and isolate the product.

Materials:

-

(Trifluoromethyl)benzene (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM to a clean, dry round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.

-

Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the cooled DCM. Caution: AlCl₃ reacts exothermically with moisture. Ensure all glassware is dry.

-

Acyl Chloride Addition: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: After the acyl chloride addition is complete, add (trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. Caution: Quenching is highly exothermic and releases HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Characterization (Self-Validation):

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of cyclopropyl (4-(trifluoromethyl)phenyl)methanone.

-

Applications in Medicinal Chemistry: A Case Study on FAAH Inhibitors

CPTFMK is an exceptionally useful building block for creating inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for degrading the neurotransmitter anandamide.[4][5] Inhibiting FAAH increases anandamide levels, which produces analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][6]

The cyclopropyl ketone moiety can be elaborated into various pharmacophores that act as potent and selective FAAH inhibitors.[4] For instance, trifluoromethyl ketones are known reversible inhibitors of FAAH.[4][7]

Workflow: From CPTFMK to Bioactive Molecules

The following diagram illustrates a generalized synthetic workflow, demonstrating how CPTFMK can be chemically diversified to produce a library of potential drug candidates for biological screening.

Caption: General workflow for diversifying CPTFMK into a library of potential FAAH inhibitors.

Example Application: Synthesis of Thiazole Derivatives

Research has shown that CPTFMK can be converted into α-bromo ketones, which are versatile intermediates.[8] These intermediates can then react with nucleophiles like thiosemicarbazones in a Hantzsch-type cyclization to form substituted dihydrothiazoles.[8] These resulting heterocyclic compounds have been evaluated for various biological activities, including antioxidant and antibacterial effects.[8] This highlights the role of CPTFMK as a scaffold for generating diverse molecular libraries for broader biological screening.

Quantitative Data: Biological Activity of Derived Compounds

While specific IC₅₀ values for FAAH inhibitors directly derived from CPTFMK are proprietary or dispersed across numerous publications, the general class of α-ketoheterocycles and trifluoromethyl ketones are known to exhibit potent inhibitory activity.

| Inhibitor Class | Target | Typical Potency (IC₅₀) | Reference |

| α-Ketoheterocycles | FAAH | Low nM to µM | [4] |

| Trifluoromethyl Ketones | FAAH | Low nM to µM | [4] |

| Piperidine/Piperazine Carbamates | FAAH | Sub-nM to low nM | [4] |

This table illustrates the potency range for classes of FAAH inhibitors that can be conceptually accessed through synthetic pathways starting with or related to CPTFMK. The specific substitution pattern, particularly the 4-trifluoromethylphenyl group, is crucial for achieving high potency and desirable pharmacokinetic properties.

Conclusion

Cyclopropyl (4-(trifluoromethyl)phenyl)methanone is a preeminent building block in medicinal chemistry. It synergistically combines the structural rigidity and metabolic stability of the cyclopropyl group with the potent electronic and binding properties of the trifluoromethylphenyl moiety. Its straightforward synthesis and chemical versatility allow for its elaboration into diverse libraries of compounds. As demonstrated in the context of FAAH inhibition, CPTFMK serves as a valuable starting point for the development of potent and selective therapeutic agents, underscoring its importance for researchers, scientists, and drug development professionals.

References

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

-

Fadeev, A. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5748. [Link]

-

Cyclopropyl 4-fluorophenyl ketone. PubChem, National Institutes of Health.[Link]

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.[Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology.[Link]

-

Ghorbani-Vaghei, R., et al. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate.[Link]

-

Coelho, P. S., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis.[Link]

-

Carreira, E. M., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters.[Link]

-

Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.[Link]

-

Lin, S., et al. (2020). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Molecules, 25(17), 3844. [Link]

-

Lindsley, C. W., et al. (2011). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Journal of Medicinal Chemistry.[Link]

-

Campolo, M., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences.[Link]

-

Wang, M., et al. (2021). N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B.[Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

De Vita, D., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 27(19), 6667. [Link]

-

Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

-

Fowler, C. J., et al. (2014). Ketoconazole Inhibits the Cellular Uptake of Anandamide via Inhibition of FAAH at Pharmacologically Relevant Concentrations. PLOS ONE, 9(1), e87542. [Link]

-

Kanthasamy, A., et al. (2011). Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA. Current Drug Discovery Technologies.[Link]

-

Conversion of cyclopropyl ketone and corresponding acetate and... ResearchGate.[Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a novel small molecule with structural motifs suggesting potential as an enzyme inhibitor. The presence of a trifluoromethylphenyl group, a common feature in various enzyme inhibitors, coupled with a cyclopropyl ketone moiety, indicates a potential for interaction with enzymes that have hydrophobic binding pockets and a susceptible catalytic residue. While direct enzymatic targets of this specific compound are not extensively documented in the public domain, its structural characteristics suggest that it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is an integral membrane-bound serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1][2] By catalyzing the hydrolysis of anandamide to arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive fatty acid amides, which can produce a range of therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic benefits, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to investigate the inhibitory potential of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone against FAAH. It includes the theoretical basis for this hypothesis, detailed protocols for in vitro biochemical and cell-based assays, and guidelines for data analysis and interpretation.

Scientific Rationale and Mechanism of Action

The Endocannabinoid System and FAAH

The endocannabinoid system is a ubiquitous lipid signaling network involved in regulating a wide array of physiological processes. FAAH is a key enzyme within this system, maintaining the homeostasis of endocannabinoids.[3] The inhibition of FAAH is a promising therapeutic strategy for various conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[1]

Proposed Mechanism of FAAH Inhibition

FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][4][5] The catalytic mechanism involves the nucleophilic attack of the Ser241 residue on the carbonyl carbon of the amide substrate.[4][5]

The cyclopropyl ketone moiety in (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone presents an electrophilic carbonyl group. It is hypothesized that this group can act as a "warhead" that covalently modifies the catalytic Ser241 of FAAH. The trifluoromethylphenyl group is expected to bind within the hydrophobic acyl chain-binding channel of the enzyme, orienting the cyclopropyl ketone for nucleophilic attack. This would lead to the formation of a stable hemiketal adduct, resulting in reversible or irreversible inhibition of the enzyme.[4]

Signaling Pathway of FAAH Action

Caption: Workflow for in vitro FAAH inhibition assay.

Cell-Based FAAH Inhibition Assay

This protocol assesses the ability of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone to inhibit FAAH activity in a cellular context, providing insights into its cell permeability and activity in a more physiological environment. A murine microglial cell line, BV-2, which endogenously expresses FAAH, is used as a model system. [6]

Materials

-

BV-2 murine microglial cells

-

DMEM/F-12 medium with 5% fetal bovine serum, L-glutamine, and penicillin-streptomycin [6]* (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone

-

Positive control inhibitor (e.g., URB597)

-

DMSO

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Radiolabeled anandamide ([¹⁴C]-AEA) or a fluorometric FAAH activity assay kit for cell lysates [6][7]

Procedure

-

Cell Culture and Treatment:

-

Culture BV-2 cells in T75 flasks until they reach 80-90% confluency.

-

Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone, positive control, or DMSO (vehicle) for a predetermined time (e.g., 4 hours). [6]

-

-

Cell Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

FAAH Activity Assay:

-

Perform an FAAH activity assay on the cell lysates using a commercially available kit or a radiochemical assay. [7] * For a radiochemical assay, incubate a standardized amount of protein from the cell lysate with [¹⁴C]-AEA. [6] * Stop the reaction and extract the aqueous phase containing the radiolabeled ethanolamine product.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the FAAH activity for each sample, typically expressed as pmol of product formed per minute per mg of protein.

-

Normalize the FAAH activity to the vehicle-treated control (100%).

-

Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

Data Presentation

IC50 Determination

The potency of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone as an FAAH inhibitor is quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |

| (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone | Human FAAH | Fluorometric | 50 |

| URB597 (Positive Control) | Human FAAH | Fluorometric | 5 |

Dose-Response Curve

A representative dose-response curve should be generated, plotting the percent inhibition versus the log concentration of the inhibitor.

(A graphical representation of a dose-response curve would be included here in a full application note, showing a sigmoidal curve with the IC50 value indicated.)

Conclusion

The protocols and information provided in this application note serve as a comprehensive guide for the initial characterization of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone as a putative FAAH inhibitor. The structural features of this compound provide a strong rationale for investigating its interaction with FAAH. By following the detailed biochemical and cell-based assays, researchers can determine the inhibitory potency and cellular efficacy of this novel compound. These studies will be instrumental in elucidating its mechanism of action and potential as a therapeutic agent targeting the endocannabinoid system.

References

-

Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?[Link]

-

Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.[Link]

-

Tarani, S., et al. (2012). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Pharmacology and Experimental Therapeutics, 342(3), 644-652. [Link]

-

M-CSA. (n.d.). Fatty acid amide hydrolase. [Link]

-

Scuderi, C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7657. [Link]

-

Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

-

Strain Genie. (2020). FAAH - The enzyme that breaks down Anandamide. [Link]

-

Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. [Link]

-

Keith, J. M., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). In Comprehensive Medicinal Chemistry II (pp. 313-333). Elsevier. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

-

MDPI. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]

-

Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 313-326. [Link]

-

Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

ResearchGate. (2025). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. [Link]

Sources

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes and Protocols for the Use of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in the Design of Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Frontier and the Role of HDACs

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] The aberrant activity of various HDAC isoforms has been implicated in the pathophysiology of numerous diseases, most notably cancer, but also in inflammatory conditions and neurological disorders. Consequently, the development of HDAC inhibitors (HDACis) has emerged as a promising therapeutic strategy.[2]

The general pharmacophore model for HDAC inhibitors comprises three key components: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site, a linker region that occupies the substrate tunnel, and a "cap" group that interacts with residues on the surface of the enzyme.[3][4] This modular structure allows for extensive medicinal chemistry efforts to optimize potency, isoform selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide to the application of the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone moiety in the rational design of novel HDAC inhibitors. We will explore the scientific rationale for its use, propose a design strategy for a hypothetical inhibitor, and provide detailed protocols for its synthesis and biological evaluation.

Scientific Rationale: Unlocking the Potential of the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone Scaffold

The (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone scaffold offers a unique combination of chemical and physical properties that make it an attractive starting point for the design of next-generation HDAC inhibitors. This rationale is built upon the distinct advantages conferred by its constituent parts: the trifluoromethylphenyl group and the cyclopropyl ketone moiety.